Cas no 38858-81-0 (1,3-dinitro-1H-Pyrazole)

1,3-Dinitro-1H-pyrazole is a high-energy heterocyclic compound characterized by its nitro-functionalized pyrazole backbone. This compound exhibits notable thermal stability and insensitivity, making it suitable for applications in energetic materials, such as propellants and explosives, where controlled decomposition and performance are critical. Its molecular structure allows for tunable reactivity, enabling precise formulation adjustments in specialized compositions. The presence of two nitro groups enhances its oxygen balance and energy density, contributing to efficient combustion characteristics. Additionally, 1,3-dinitro-1H-pyrazole serves as a valuable intermediate in the synthesis of more complex nitrogen-rich compounds, supporting research in advanced energetic materials and pyrazole-based chemistry.
1,3-dinitro-1H-Pyrazole structure
1,3-dinitro-1H-Pyrazole structure
Product name:1,3-dinitro-1H-Pyrazole
CAS No:38858-81-0
MF:C3H2N4O4
MW:158.072379589081
MDL:MFCD00297297
CID:1111842
PubChem ID:23279529

1,3-dinitro-1H-Pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1,3-dinitro-1H-Pyrazole
    • 1,3-dinitropyrazole
    • SCHEMBL173628
    • WDETXHQYBSBUJC-UHFFFAOYSA-N
    • 38858-81-0
    • DB-201322
    • G53328
    • EN300-137799
    • DTXSID50632471
    • MDL: MFCD00297297
    • Inchi: InChI=1S/C3H2N4O4/c8-6(9)3-1-2-5(4-3)7(10)11/h1-2H
    • InChI Key: WDETXHQYBSBUJC-UHFFFAOYSA-N
    • SMILES: C1=CN(N=C1[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 158.00766
  • Monoisotopic Mass: 158.00760456g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 110Ų

Experimental Properties

  • PSA: 104.1

1,3-dinitro-1H-Pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-137799-0.1g
1,3-dinitro-1H-pyrazole
38858-81-0 93%
0.1g
$152.0 2023-06-06
eNovation Chemicals LLC
D543613-5g
1,3-dinitro-1H-Pyrazole
38858-81-0 97%
5g
$760 2024-07-28
Enamine
EN300-137799-2.5g
1,3-dinitro-1H-pyrazole
38858-81-0 93%
2.5g
$1034.0 2023-06-06
Enamine
EN300-137799-0.25g
1,3-dinitro-1H-pyrazole
38858-81-0 93%
0.25g
$216.0 2023-06-06
eNovation Chemicals LLC
D543613-1g
1,3-dinitro-1H-Pyrazole
38858-81-0 97%
1g
$340 2024-07-28
Enamine
EN300-137799-50mg
1,3-dinitro-1H-pyrazole
38858-81-0 93.0%
50mg
$101.0 2023-09-30
Enamine
EN300-137799-1000mg
1,3-dinitro-1H-pyrazole
38858-81-0 93.0%
1000mg
$528.0 2023-09-30
1PlusChem
1P00BY8N-1g
1,3-dinitro-1H-Pyrazole
38858-81-0 95.00%
1g
$290.00 2025-02-25
A2B Chem LLC
AF56791-5g
1,3-Dinitro-1H-pyrazole
38858-81-0 95.00%
5g
$795.00 2024-04-20
1PlusChem
1P00BY8N-250mg
1,3-Dinitro-1H-pyrazole
38858-81-0 93%
250mg
$320.00 2023-12-17

Additional information on 1,3-dinitro-1H-Pyrazole

Professional Introduction to 1,3-dinitro-1H-Pyrazole (CAS No. 38858-81-0)

1,3-dinitro-1H-pyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 38858-81-0, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and materials science due to its versatile structural framework and potential applications. This compound belongs to the pyrazole class, characterized by a five-membered aromatic ring containing two nitrogen atoms at the 1 and 3 positions. The introduction of nitro groups at the 1 and 3 positions enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a subject of extensive research for developing novel pharmacological agents.

The structural motif of 1,3-dinitro-1H-pyrazole imparts unique electronic and steric properties that influence its chemical behavior. The nitro groups are strong electron-withdrawing substituents, which can modulate the reactivity of the pyrazole ring by affecting the electron density distribution. This characteristic makes it a promising scaffold for designing molecules with specific biological activities. In recent years, there has been growing interest in exploring the pharmacological potential of nitro-substituted pyrazoles due to their ability to interact with various biological targets.

One of the most compelling aspects of 1,3-dinitro-1H-pyrazole is its role as a precursor in the synthesis of more complex heterocyclic compounds. The presence of nitro groups allows for further functionalization through reduction or nucleophilic substitution reactions, enabling the construction of diverse molecular architectures. These derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated that certain nitro-pyrazole derivatives exhibit potent activity against drug-resistant bacterial strains, highlighting the importance of this scaffold in addressing contemporary challenges in antibiotic development.

Recent advancements in computational chemistry have further enhanced the understanding of 1,3-dinitro-1H-pyrazole's interactions with biological targets. Molecular modeling studies have revealed that the nitro groups can engage in hydrogen bonding and π-stacking interactions with key residues in protein binding pockets. This insight has guided the design of optimized analogs with improved binding affinity and selectivity. Such computational approaches are increasingly integral to modern drug discovery pipelines, allowing researchers to predict and refine lead compounds before experimental validation.

The synthesis of 1,3-dinitro-1H-pyrazole typically involves nitration of pyrazole or its derivatives under controlled conditions. The regioselectivity of this reaction is influenced by electronic effects and steric factors inherent to the pyrazole ring. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making 38858-81-0 more accessible for industrial applications. These improvements are crucial for facilitating large-scale drug development programs where cost-effective and high-yielding synthetic routes are essential.

In addition to its pharmaceutical relevance, 1,3-dinitro-1H-pyrazole has shown promise in materials science applications. The nitro groups contribute to its photochemical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research has explored its incorporation into polymer matrices to enhance charge transport properties. This interdisciplinary potential underscores the versatility of 38858-81-0 as a building block for innovative materials.

The toxicological profile of 1,3-dinitro-1H-pyrazole is another critical area of investigation. While initial studies suggest that it exhibits moderate toxicity at high concentrations, further research is needed to fully characterize its safety profile. Acute toxicity assays have been conducted to assess its effects on mammalian cells, providing insights into potential dosing regimens for therapeutic applications. These studies are essential for ensuring that derivatives based on this scaffold can be developed into safe and effective drugs.

The future direction of research on 1,3-dinitro-1H-pyrazole is likely to focus on expanding its chemical space through structural diversification and exploring novel biological targets. The integration of machine learning algorithms into virtual screening processes could accelerate the discovery of new derivatives with enhanced pharmacological properties. Furthermore, green chemistry principles may be applied to develop more sustainable synthetic routes for 38858-81-0, aligning with global efforts to minimize environmental impact in chemical manufacturing.

In conclusion,1,3-dinitro-1H-pyrazole (CAS No. 38858-81-0) represents a structurally intriguing compound with broad applications across pharmaceuticals and materials science. Its unique reactivity profile and potential for functionalization make it a valuable scaffold for developing innovative therapeutics and advanced materials. As research continues to uncover new insights into its properties and applications,38858-81-0 is poised to remain a significant compound in scientific endeavors.

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